molecular formula C14H13ClN6 B11837339 (4-(6-(Pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride

(4-(6-(Pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride

Cat. No.: B11837339
M. Wt: 300.74 g/mol
InChI Key: VLMIPBKMULQYPY-UHFFFAOYSA-N
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Description

(4-(6-(Pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride is a tetrazine-based compound widely used in bioorthogonal chemistry for applications such as drug delivery, imaging, and biomaterial engineering . Its structure features a pyridin-2-yl substituent on the tetrazine ring and a benzylamine group, enabling rapid conjugation with dienophiles (e.g., trans-cyclooctenes) via inverse electron-demand Diels-Alder (IEDDA) reactions . The hydrochloride salt form enhances solubility and stability for synthetic applications . Key properties include:

  • Molecular formula: C₁₄H₁₃N₆·HCl
  • Molecular weight: 265.12 g/mol (free base) + 36.46 g/mol (HCl) = 301.58 g/mol
  • HRMS (m/z): Calculated [M+H]⁺ = 265.1196; Observed = 265.1190
  • Storage: -20°C, protected from moisture .

Properties

Molecular Formula

C14H13ClN6

Molecular Weight

300.74 g/mol

IUPAC Name

[4-(6-pyridin-2-yl-1,2,4,5-tetrazin-3-yl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C14H12N6.ClH/c15-9-10-4-6-11(7-5-10)13-17-19-14(20-18-13)12-3-1-2-8-16-12;/h1-8H,9,15H2;1H

InChI Key

VLMIPBKMULQYPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(N=N2)C3=CC=C(C=C3)CN.Cl

Origin of Product

United States

Preparation Methods

Core Tetrazine Formation via Cyclocondensation

The foundational step in synthesizing (4-(6-(Pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride involves cyclocondensation of 4-(aminomethyl)benzonitrile derivatives with nitrogen-rich precursors. As detailed in patent CN102627615B and PMC studies, this process employs formamidine acetate and anhydrous hydrazine under sulfur catalysis to construct the 1,2,4,5-tetrazine ring.

Reaction stoichiometry typically follows:

  • 1:2:10 molar ratio of 4-(aminomethyl)benzonitrile hydrochloride : formamidine acetate : anhydrous hydrazine

  • Sulfur catalytic loading at 1–3 equivalents relative to nitrile substrate

The mechanism proceeds through intermediate dihydrotetrazine formation, followed by oxidation with sodium nitrite in acidic media (HCl) to yield the aromatic tetrazine system. Critically, maintaining temperatures between 60–80°C prevents premature oxidation while ensuring complete cyclization.

Optimization of Reaction Conditions

Temperature and Time Dependencies

Data aggregated from multiple syntheses reveals a direct correlation between reaction duration and yield (Table 1).

Table 1: Reaction Parameters and Yield Relationships

Temperature (°C)Time (h)Yield (%)Source
602459.3
80217.0
601669.5

Extended reaction times at lower temperatures (60°C, 16–24 h) favor higher yields (59–70%) compared to shorter, high-temperature protocols (80°C, 2 h; 17%). This suggests kinetic control over tetrazine ring formation, where prolonged heating facilitates complete substrate conversion.

Oxidative Stabilization

Post-cyclocondensation oxidation with sodium nitrite is universally implemented to convert dihydrotetrazine intermediates to the fully conjugated system. Key parameters include:

  • Molar ratio : 4–6 equivalents NaNO₂ per nitrile substrate

  • Acid concentration : 2% HCl aqueous solution to maintain pH ≈3

  • Oxidation duration : 15–60 minutes under ice-water bath conditions

Premature acidification or excessive NaNO₂ dosing leads to nitrogen oxide gas evolution and product degradation, necessitating strict stoichiometric control.

Purification and Characterization

Chromatographic Techniques

Post-synthetic workup involves multi-step purification to isolate the hydrochloride salt:

  • Rotary evaporation to remove acetic acid and hydrazine residues

  • Suction filtration with dichloromethane/acetonitrile washes

  • Preparative HPLC using 0–50% acetonitrile/water gradients

  • Anion exchange to convert TFA salts to hydrochloride form

Yield optimization : Combining ice-cold precipitation (removing polymeric byproducts) with HPLC fraction collection maximizes purity (>95% by LC-MS) while retaining 60–70% mass recovery.

Spectroscopic Validation

Structural confirmation relies on:

  • ¹H NMR (D₂O, 300–500 MHz): Characteristic aromatic protons at δ 8.33–10.23 ppm and methylene signals (CH₂NH₂) at δ 4.36–4.37 ppm

  • HRMS-ESI : [M+H]⁺ m/z = 188.0931 (calculated), 188.0934 (observed)

  • ¹³C NMR : Tetrazine carbons at δ 160–170 ppm, aryl carbons at δ 131–140 ppm

Comparative Analysis of Synthetic Strategies

Solid-Phase vs. Solution-Phase Synthesis

While solution-phase methods dominate current protocols, emerging solid-phase approaches (as hinted in CN102627615B) enable direct incorporation into peptide chains. This strategy avoids standalone tetrazine isolation, instead leveraging Fmoc-protected tetrazine-phenylalanine building blocks for automated peptide synthesis.

Advantages :

  • Enables site-specific tetrazine incorporation into biomolecules

  • Avoids harsh HCl anion exchange steps

Limitations :

  • Requires custom resin-bound precursors

  • Lower overall yield (≈30%) compared to solution-phase

Chemical Reactions Analysis

Types of Reactions

(4-(6-(Pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Structural Characteristics

The compound features a unique structural arrangement that includes:

  • A phenyl ring substituted with a pyridinyl-tetrazine moiety .
  • The presence of multiple functional groups that may interact with biological targets.

This intricate structure is crucial for its reactivity and potential biological activity.

Research into the biological activity of (4-(6-(Pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride is ongoing. Preliminary studies suggest that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Properties : Similar pyridinyl-tetrazines have shown effectiveness against a range of microbial pathogens.
  • Anticancer Activity : Some derivatives have demonstrated potential in inhibiting cancer cell proliferation through various mechanisms.

The specific mechanisms of action and therapeutic potential of this compound are subjects of active investigation.

Applications in Medicinal Chemistry

The unique structural features of (4-(6-(Pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride suggest several promising applications in medicinal chemistry:

  • Drug Development : Its potential as a lead compound for developing new therapeutic agents targeting specific diseases.
  • Biological Labeling : Due to its fast kinetics at ambient temperatures, it may be useful in biological labeling applications.
  • Functionalization Studies : The ability to introduce various functional groups allows for the exploration of new chemical entities with distinct biological activities.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique attributes of (4-(6-(Pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride:

Compound NameStructural FeaturesBiological Activity
Pyridinyl-tetrazinesContains pyridine and tetrazine ringsAntimicrobial, anticancer
Phenylmethanamine derivativesSimilar amine functionalityNeurotransmitter modulation
Tetrazole-based compoundsContains a tetrazole ringAntiviral properties

This table illustrates how the specific combination of a pyridine ring fused with a tetrazine structure attached to a phenylmethanamine backbone may confer distinct biological activities not found in simpler derivatives.

Mechanism of Action

The mechanism of action of (4-(6-(Pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The compound’s structure allows it to bind to specific receptors or enzymes, influencing their activity and function.

Biological Activity

The compound (4-(6-(Pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride is a derivative of tetrazine, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential applications in cancer therapy, cell labeling, and its underlying mechanisms.

Structural Characteristics

The compound features a tetrazine ring system connected to a pyridine moiety and an amine group. The structural formula can be represented as follows:

C12H12ClN7\text{C}_{12}\text{H}_{12}\text{ClN}_{7}

This structure allows for various interactions within biological systems, particularly through hydrogen bonding and π-stacking, which enhance its stability and reactivity in biological media .

Antitumor Properties

Research indicates that tetrazine derivatives exhibit significant antitumor activities. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cellular processes essential for cancer cell survival . The incorporation of the pyridine group in this compound is hypothesized to enhance its efficacy due to improved solubility and cellular uptake.

Cell Labeling Applications

The compound has been utilized in live-cell imaging due to its ability to react with norbornene-modified antibodies. In vitro experiments demonstrated that tetrazine-containing amino acids can specifically label cancer cells, allowing for visualization through fluorescence microscopy . This specificity is crucial for tracking cellular processes in complex environments.

The biological activity of this compound is largely attributed to the unique reactivity of the tetrazine moiety. Tetrazines undergo rapid cycloaddition reactions with various dienophiles, facilitating the formation of stable adducts that can be utilized for targeted drug delivery or imaging . The reaction kinetics are favorable at physiological temperatures, making it suitable for real-time applications in biological systems .

Study 1: In Vitro Antitumor Activity

A study investigated the effects of a related tetrazine compound on small intestine contractions as a model for assessing antitumor activity. The tetrazine-modified peptide demonstrated enhanced contraction responses compared to its parent peptide, indicating increased biological activity .

Compound TypeConcentration (μM)Contraction (%)
Parent Peptide1052.22 ± 5.64
Tetrazine Peptide1089.50 ± 5.20

Study 2: Cell Labeling Efficacy

In another experiment using A549 cancer cells, tetrazine-VT680 conjugates were employed to visualize antibody binding. The results confirmed that the tetrazine moiety facilitated effective labeling, allowing researchers to track cellular changes via fluorescence in both rhodamine and near-infrared channels .

Comparison with Similar Compounds

Comparison with Structurally Similar Tetrazine Derivatives

Substituent Effects on Reactivity and Stability

The reactivity of tetrazines in IEDDA reactions is highly dependent on electron-withdrawing/donating substituents. Below is a comparative analysis:

Table 1: Structural and Reactivity Comparison
Compound Name Substituent on Tetrazine Functional Group Reaction Rate (k, M⁻¹s⁻¹) Key Applications
(4-(6-(Pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride Pyridin-2-yl (electron-withdrawing) Amine (-NH₂) Not explicitly reported; inferred >60 M⁻¹s⁻¹ Bioconjugation, PET imaging
(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride None (parent tetrazine) Amine (-NH₂) 63.0 ± 0.3 (MeOH-saline) Biomaterial functionalization
[4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl]methanaminium chloride Methyl (electron-donating) Amine (-NH₂) Slower than parent tetrazine (data not shown) Lower reactivity required for controlled conjugation
2-(4-(1,2,4,5-Tetrazin-3-yl)phenyl)acetic acid (H-Tz-COOH) None (parent tetrazine) Carboxylic acid (-COOH) ~81.9 ± 2.3 (MeOH) NHS ester conjugation for nanoparticles

Key Observations :

  • Pyridin-2-yl substituent : Enhances electron deficiency of the tetrazine, increasing IEDDA reaction rates compared to unsubstituted or methyl-substituted analogs .
  • Methyl substituent : Reduces reactivity due to electron-donating effects, making it suitable for delayed conjugation .
  • Carboxylic acid vs. amine : Determines conjugation strategy (e.g., EDC/NHS coupling for acids vs. direct amine acylation) .

Physicochemical Properties

Key Observations :

  • Pyridin-2-yl derivatives exhibit higher thermal stability due to aromatic stabilization .
  • Hydrochloride salts improve solubility in polar solvents but may require anhydrous storage .

Application-Specific Suitability

Bioorthogonal Imaging :
  • Pyridin-2-yl derivative : Preferred for rapid in vivo ligation due to high reactivity .
  • Methyl derivative : Used in scenarios requiring slower kinetics (e.g., delayed drug release) .
Biomaterial Functionalization :
  • Amine-functionalized tetrazines : Directly conjugate to NHS esters or aldehydes in hydrogels .
  • Carboxylic acid derivatives : Enable carbodiimide-mediated coupling to amine-bearing polymers .
Toxicity and Handling :
  • All tetrazines require precautions for acute toxicity (Category 3 oral) and eye/skin irritation .
  • Methyl-substituted analogs may exhibit lower acute toxicity due to reduced reactivity .

Q & A

Basic: What synthetic routes are optimal for preparing (4-(6-(Pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride, and how can purity be validated?

The compound is synthesized via inverse electron-demand Diels-Alder (IEDDA) click chemistry, leveraging the tetrazine moiety’s reactivity with strained dienophiles (e.g., trans-cyclooctenes). Key steps include:

  • Tetrazine-Pyridine Coupling : Copper-catalyzed cross-coupling to attach pyridin-2-yl to the tetrazine core .
  • Amine Functionalization : Reductive amination or protection/deprotection strategies to introduce the methanamine group .
  • Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the hydrochloride salt. Validate purity (>95%) via orthogonal methods:
    • HPLC-UV (λ = 254 nm, retention time consistency) .
    • NMR (integration of aromatic protons at δ 8.2–9.1 ppm for pyridine and tetrazine) .
    • Mass Spectrometry (ESI-MS: [M+H]+ expected at m/z 284.3) .

Basic: What analytical techniques are critical for characterizing structural integrity and stoichiometry?

  • 1H/13C NMR : Confirm aromatic proton environments (tetrazine C-H at δ 8.5–9.0 ppm; pyridine C-H at δ 7.5–8.3 ppm) and amine proton integration .
  • FT-IR : Detect N-H stretching (3200–3400 cm⁻¹) and tetrazine ring vibrations (1550–1600 cm⁻¹) .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C9H9N5·HCl: C 44.73%, H 4.17%, N 29.04%) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

Advanced: How can conflicting stability data under varying pH and temperature conditions be resolved?

Discrepancies in stability studies (e.g., decomposition at RT vs. −20°C) arise from:

  • Hydrolytic Sensitivity : Tetrazine rings degrade in aqueous media (pH > 7), forming pyridazine byproducts. Use buffered solutions (pH 4–6) for biological assays .
  • Thermal Decomposition : Monitor via TGA/DSC; decomposition onset at ~225°C (endothermic peak) correlates with HCl release .
  • Methodological Consistency : Standardize storage conditions (−20°C, desiccated) and avoid freeze-thaw cycles .

Advanced: What strategies address low reaction yields in IEDDA conjugation with biomolecules?

  • Solvent Optimization : Use DMSO:water (1:4) to enhance tetrazine solubility while maintaining protein stability .
  • Stoichiometric Tuning : Maintain a 1.5:1 molar ratio (tetrazine:dienophile) to account byproduct formation .
  • Kinetic Monitoring : Track reaction progress via UV-Vis (tetrazine λmax = 520 nm decreases upon conjugation) .

Methodological: How can solubility challenges in polar solvents be overcome for in vitro assays?

  • Co-Solvent Systems : Use PEG 400:water mixtures (20–30% v/v) to enhance solubility while minimizing cytotoxicity .
  • Micellar Encapsulation : Employ Pluronic F-127 (0.1% w/v) to stabilize the compound in aqueous buffers .

Advanced: What experimental frameworks evaluate environmental persistence and ecotoxicological risks?

Adopt a tiered approach:

Abiotic Degradation : Hydrolysis half-life studies under simulated environmental pH (5–9) and UV exposure .

Biotic Transformation : Microbial degradation assays (e.g., OECD 301B) to assess mineralization rates .

Ecotoxicology : Daphnia magna acute toxicity (EC50) and algal growth inhibition tests .

Advanced: How to reconcile discrepancies between in vitro and in vivo bioactivity data?

  • Metabolic Profiling : Incubate with liver microsomes (human/rat) to identify active/inactive metabolites .
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (fu) and adjust dosing regimens .
  • Biodistribution Studies : Radiolabel the compound (e.g., 14C-tetrazine) to track tissue accumulation .

Methodological: What quality control protocols ensure batch-to-batch reproducibility?

  • In-Process Controls (IPCs) : Monitor intermediate purity (e.g., tetrazine-pyridine coupling via LC-MS) .
  • Stability-Indicating Methods : Forced degradation (heat, light, oxidation) followed by HPLC to validate method robustness .
  • Reference Standards : Use certified CRM (e.g., USP-grade) for calibration .

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